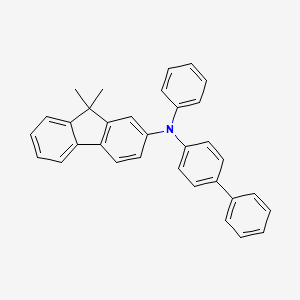
(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol” is a chiral compound with the following structural formula:
This compound
It consists of a cyclopentane ring fused to a pyrazole moiety, with a hydroxyl group attached to the cyclopentane carbon. The compound’s stereochemistry is defined by the (1R,2S) configuration.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of an appropriate precursor. For example, a pyrazole derivative can be reacted with a suitable cyclopentanone under acidic conditions to form the desired product.
Reaction Conditions:: The cyclization reaction typically requires mild acidic conditions, such as using acetic acid or sulfuric acid as a catalyst. The choice of solvent and temperature influences the yield and selectivity of the reaction.
Industrial Production:: While there is no large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory or on a smaller scale for research purposes.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The hydroxyl group can undergo oxidation to form the corresponding ketone.
Reduction: Reduction of the ketone group can yield the alcohol.
Substitution: The pyrazole nitrogen can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like chromic acid (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, alkoxides) in the presence of a base.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to the ketone, while reduction yields the alcohol. Substitution reactions can result in various derivatives.
Aplicaciones Científicas De Investigación
Chemistry::
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity in various chemical transformations.
- Potential pharmacological applications due to its unique structure.
- May interact with biological targets (e.g., enzymes, receptors).
- Limited industrial applications, but its reactivity makes it interesting for fine chemical synthesis.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific cellular targets, leading to biological effects. Further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While there are no direct analogs with identical structures, compounds containing both a pyrazole and a cyclopentane ring are relatively rare. The uniqueness of “(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol” lies in its stereochemistry and functional groups.
: Reference: ChemSpider
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(1R,2S)-2-pyrazol-1-ylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2/t7-,8+/m0/s1 |
Clave InChI |
BOKRXYSLZWESBK-JGVFFNPUSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H](C1)O)N2C=CC=N2 |
SMILES canónico |
C1CC(C(C1)O)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine](/img/structure/B12830353.png)
![Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate](/img/structure/B12830366.png)
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B12830374.png)

![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)


![1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12830398.png)





